Chalcogran

Aggregation Pheromone Synergism Pityogenes chalcographus

Chalcogran is the principal male-produced aggregation pheromone of the six-spined spruce bark beetle (Pityogenes chalcographus). Unlike generic spiroketals such as conophthorin, chalcogran acts as a potent species-specific attractant when formulated with its obligatory synergist methyl (E,Z)-2,4-decadienoate. Stereochemical composition is critical: only the (2S,5R)-isomer drives biological activity, while the (2S,5S)-isomer is inert. Verify your supplier's isomer ratio. This product is supplied as a ≥96% mixture of isomers in clear colorless liquid form. Compatible with puddle traps and other pheromone-baited monitoring systems.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
Cat. No. B1201028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChalcogran
Synonymschalcogran
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCC1CCC2(O1)CCCO2
InChIInChI=1S/C9H16O2/c1-2-8-4-6-9(11-8)5-3-7-10-9/h8H,2-7H2,1H3/t8-,9+/m0/s1
InChIKeyDCWKALWZHORJAO-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chalcogran Specifications and Core Properties for Scientific Procurement


Chalcogran (2-ethyl-1,6-dioxaspiro[4.4]nonane, CAS 38401-84-2) is a spiroketal semiochemical that functions as the principal male-produced aggregation pheromone component of the six-spined spruce bark beetle, Pityogenes chalcographus [1]. The molecule contains two stereogenic centers, yielding four possible stereoisomers that exhibit distinct biological activities; natural chalcogran is produced as a mixture of only the (2S,5R) and (2S,5S) diastereomers [2]. Structurally, it belongs to the 1,6-dioxaspiro[4.4]nonane class and is distinguished from the related 1,6-dioxaspiro[4.5]decane spiroketal conophthorin by its five-membered ring system [3].

Why Chalcogran Cannot Be Replaced by Other Spiroketal Pheromones


The functional specificity of chalcogran arises from its unique combination of stereochemical configuration and synergistic interactions with co-attractants, neither of which can be replicated by generic spiroketal analogs. Unlike conophthorin, which is a (5S,7S)-7-methyl-1,6-dioxaspiro[4.5]decane spiroketal that functions primarily as a repellent or spacing pheromone across multiple bark beetle species [1], chalcogran acts as an aggregation attractant exclusively for P. chalcographus when paired with its obligatory synergist methyl (E,Z)-2,4-decadienoate (MD) [2]. Substitution of racemic chalcogran with other bark beetle semiochemicals such as verbenone results in a marked functional inversion from attraction to repellency [3]. Furthermore, the (2S,5R)-chalcogran stereoisomer accounts for the majority of biological activity, whereas the (2S,5S)-isomer is entirely inactive, rendering stereochemical composition a critical procurement consideration that generic sources may not reliably specify [4].

Quantitative Evidence Supporting the Selection of Chalcogran over Analogs


Synergistic Potentiation of Chalcogran by Methyl Decadienoate

In field trapping assays, the combination of chalcogran with methyl (E,Z)-2,4-decadienoate (MD) synergistically increased beetle capture by approximately 35-fold relative to chalcogran alone, whereas MD alone was entirely unattractive [1]. This establishes MD as an obligatory synergist and demonstrates that chalcogran procurement alone is insufficient for optimal field performance.

Aggregation Pheromone Synergism Pityogenes chalcographus

Stereoisomer-Specific Activity of Chalcogran

Walking beetle bioassays evaluated the four stereoisomers of chalcogran in combination with the active (E,Z)-MD synergist. (2S,5R)-chalcogran was the most active stereoisomer, (2R,5R) and (2R,5S) exhibited intermediate activity, and (2S,5S)-chalcogran was entirely inactive [1]. This rank-order activity profile directly impacts procurement decisions regarding stereochemical purity.

Stereochemistry Structure-Activity Relationship Pheromone

Repellent Efficacy of Chalcogran Relative to Verbenone and Conophthorin

In flight-intercept assays targeting the walnut twig beetle (Pityophthorus juglandis), racemic chalcogran reduced trap captures by approximately 98%, statistically equivalent to racemic trans-conophthorin (ca. 98% reduction) and substantially more effective than (S)-(-)-verbenone (66% reduction) or (R)-(+)-verbenone (84% reduction) [1]. This demonstrates that chalcogran is a potent repellent for this species, comparable to the recognized broad-spectrum repellent conophthorin.

Repellent Semiochemical Interruption Walnut Twig Beetle

Species Specificity of Chalcogran in Aggregation Pheromone Activity

Chalcogran was identified in the volatiles of P. chalcographus and P. quadridens, but not in four other Pityogenes species (P. bidentatus, P. bistridentatus, P. conjunctus, P. trepanatus) [1]. Furthermore, chalcogran combined with MD acts as a repellent for the competing bark beetle Ips typographus, inhibiting its attraction to its own pheromone components (methyl butenol and cis-verbenol), whereas I. typographus pheromone does not reciprocally inhibit P. chalcographus [2]. This species-level specificity is not shared by broader-spectrum semiochemicals like conophthorin.

Species Specificity Pityogenes Interspecific Competition

Fungal Production of Chalcogran vs. Conophthorin

Both conophthorin and chalcogran are produced by fungal spores (Aspergillus, Penicillium, Rhizopus, Ulocladium) when cultured on polyunsaturated fatty acids common to almonds and pistachios [1]. However, conophthorin is widely recognized as a non-host plant volatile from angiosperm bark and is produced by multiple insect species, whereas chalcogran production from fungal sources is less documented and may serve different ecological roles.

Fungal Volatile Spiroketal Almond and Pistachio

Validated Application Scenarios for Chalcogran in Research and Pest Management


Monitoring and Mass Trapping of Pityogenes chalcographus in Spruce Forests

Deploy chalcogran in combination with methyl (E,Z)-2,4-decadienoate (MD) as a binary lure in puddle traps or other pheromone-baited trap systems to monitor population dynamics or conduct mass trapping of the six-spined spruce bark beetle. Field studies demonstrate that this binary lure induces mass aggregation on traps and enables effective catch radius estimation (effective catch radius ≤1.3 m for P. chalcographus) [1][2].

Semiochemical Repellent for Walnut Twig Beetle (Pityophthorus juglandis)

Utilize racemic chalcogran as a stand-alone repellent or as a component of a repellent blend to protect walnut trees (Juglans spp.) from infestation by the walnut twig beetle, vector of thousand cankers disease. Chalcogran reduced trap captures by approximately 98% in field assays and is specified as a claimed semiochemical in US Patent Application 20130014428 for methods of monitoring and controlling P. juglandis [3][4].

Interspecific Competition Management in Mixed Bark Beetle Infestations

Deploy chalcogran + MD lures to exploit the unidirectional inhibitory effect of this pheromone blend on Ips typographus, a major competitor of P. chalcographus. The aggregation pheromone components of P. chalcographus inhibit the attraction response of I. typographus to its own pheromone, whereas the converse is not true, providing a potential tool for managing mixed-species bark beetle outbreaks [2].

Reference Standard for Spiroketal Stereochemical Analysis

Employ well-characterized chalcogran stereoisomers as reference standards for the development and validation of chiral analytical methods (e.g., chiral GC, dynamic gas chromatography) used to determine the enantiomeric composition of spiroketal pheromones in complex biological extracts. The four stereoisomers of chalcogran have been synthesized and their interconversion barriers characterized, enabling their use as chiral probes [5][6].

Technical Documentation Hub

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